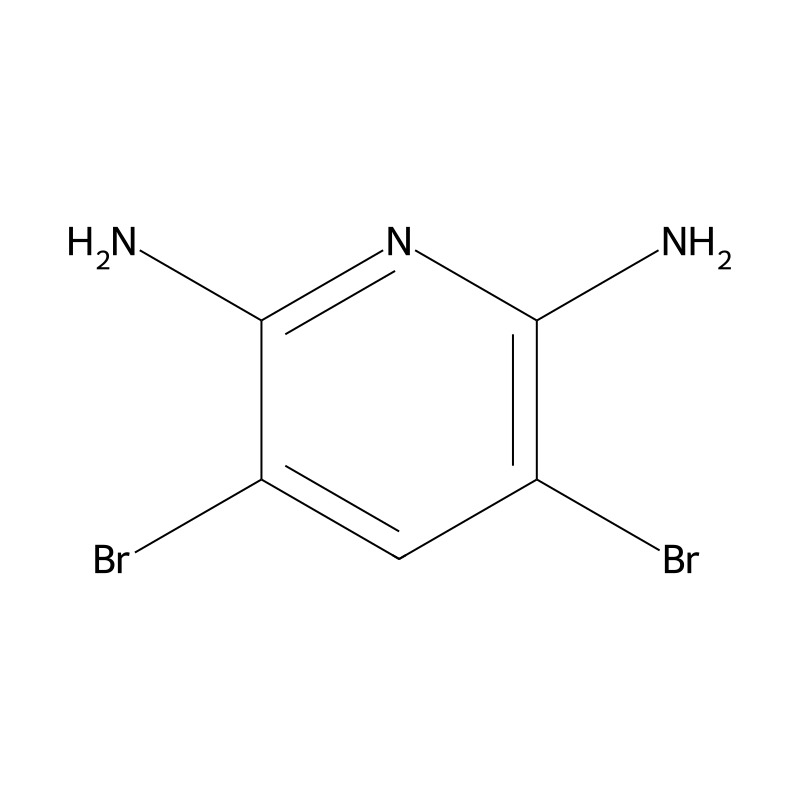3,5-Dibromopyridine-2,6-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
3,5-Dibromopyridine-2,6-diamine is an aromatic organic compound with the chemical formula C5H5Br2N3. PubChem: It belongs to a class of chemicals known as substituted pyridines, which are molecules derived from pyridine, a six-membered aromatic ring containing nitrogen. The presence of two bromine atoms (Br) at positions 3 and 5 and two amine groups (NH2) at positions 2 and 6 distinguishes 3,5-Dibromopyridine-2,6-diamine from pyridine.
Potential Applications
Scientific research on 3,5-Dibromopyridine-2,6-diamine is ongoing, and its potential applications are being explored in various fields. Some potential areas of study include:
- Organic synthesis: The presence of the amine groups makes 3,5-Dibromopyridine-2,6-diamine a potential building block for the synthesis of more complex molecules with desired properties.
- Material science: The aromatic structure and functional groups of 3,5-Dibromopyridine-2,6-diamine could be useful in the development of new materials with specific electronic or luminescent properties.
- Medicinal chemistry: Some substituted pyridines exhibit bioactive properties. Research may explore if 3,5-Dibromopyridine-2,6-diamine has medicinal applications.
3,5-Dibromopyridine-2,6-diamine, with the chemical formula CHBrN and CAS Number 76942-20-6, is a halogenated derivative of pyridine. This compound features two bromine atoms at the 3 and 5 positions and amino groups at the 2 and 6 positions of the pyridine ring. Its molecular structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science .
As there is limited research on 3,5-Dibromopyridine-2,6-diamine, a mechanism of action is not currently established.
- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- C–N Bond Formation: This compound can react with amines in a copper-catalyzed C–N bond-forming reaction, leading to the synthesis of more complex amine derivatives .
- Hydrolysis Reactions: The amino groups can facilitate hydrolysis processes, especially when reacting with electrophiles or in acidic conditions.
The biological activity of 3,5-Dibromopyridine-2,6-diamine has garnered interest due to its potential as a pharmaceutical agent. Compounds containing similar structures have shown activity against various biological targets. For instance, derivatives of dibromopyridines have been studied for their antimicrobial and anticancer properties. The specific biological effects of 3,5-Dibromopyridine-2,6-diamine require further investigation but suggest potential as a lead compound in drug development .
Several methods have been developed for synthesizing 3,5-Dibromopyridine-2,6-diamine:
- Bromination of Pyridine Derivatives: Starting from pyridine or its derivatives, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to achieve selective substitution at the desired positions.
- Amino Group Introduction: The introduction of amino groups can be achieved through diazotization followed by reduction or through direct amination reactions with suitable amines .
- Copper-Catalyzed Reactions: Utilizing copper catalysts allows for selective C–N bond formation with amines, enhancing yield and specificity in synthesizing substituted derivatives .
3,5-Dibromopyridine-2,6-diamine has several notable applications:
- Pharmaceuticals: It serves as a building block for developing new drugs due to its unique structure and reactivity.
- Agricultural Chemicals: Its derivatives may be explored as agrochemicals or herbicides owing to their potential biological activity.
- Material Science: The compound can be utilized in synthesizing polymers or other materials that require specific electronic or chemical properties.
Interaction studies involving 3,5-Dibromopyridine-2,6-diamine focus on its reactivity with various biological molecules and synthetic pathways. Research indicates that its brominated structure enhances interactions with nucleophiles and electrophiles alike. Additionally, studies on similar compounds suggest that modifications to the amino and bromine substituents can significantly alter biological activity and reactivity profiles .
Several compounds share structural similarities with 3,5-Dibromopyridine-2,6-diamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromopyridine-2,6-diamine | One bromine atom; two amino groups | Less reactive than dibrominated analogs |
| 2,6-Dibromopyridine | Two bromines; no amino groups | Higher reactivity; used in coupling reactions |
| 4-Aminopyridine | Amino group at position 4 | Lacks halogenation; different reactivity |
| 2-Amino-3-bromopyridine | One amino and one bromine group | Potentially less toxic; different applications |
The unique combination of two bromines and two amino groups in 3,5-Dibromopyridine-2,6-diamine makes it particularly interesting for research into new chemical entities with enhanced biological activities compared to its analogs .








